JD-5037
Description
Overview of the Endocannabinoid System and its Role in Physiology and Pathophysiology
The ECS is a vital signaling network involved in regulating numerous bodily functions. mdpi.commdpi.comfrontiersin.org In physiological states, endocannabinoids acting on CB1 receptors influence processes such as appetite, energy balance, and gastrointestinal motility. mdpi.comnih.govmdpi.comresearchgate.netwikipedia.org Dysregulation of the ECS has been implicated in various pathological conditions, including metabolic disorders like obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netbiospace.com Overactive CB1 receptor signaling, particularly in peripheral tissues, is associated with increased appetite, energy storage, and impaired glucose and lipid metabolism. mdpi.comresearchgate.netwikipedia.orgfrontiersin.orgahajournals.org
Evolution of CB1R Antagonists/Inverse Agonists for Metabolic Disorders
Given the role of CB1 receptors in metabolic regulation, modulating their activity emerged as a therapeutic strategy for conditions like obesity and associated metabolic complications. mdpi.comwikipedia.orgtandfonline.comeurekaselect.com First-generation CB1 receptor antagonists/inverse agonists, such as rimonabant (B1662492), demonstrated efficacy in reducing body weight and improving metabolic parameters. wikipedia.orgnih.govahajournals.orgeurekaselect.com Rimonabant, the first selective CB1 receptor inverse agonist, was shown to decrease food intake and regulate body weight gain. wikipedia.org However, these early compounds readily crossed the blood-brain barrier, leading to significant CNS-related adverse effects, including anxiety, depression, and suicidal ideation, which ultimately resulted in their withdrawal from the market. nih.govtandfonline.comeurekaselect.comwikipedia.orgresearchgate.netmdpi.comnih.gov
Rationale for Peripherally Restricted CB1R Modulation
The clinical limitations of brain-penetrant CB1R antagonists highlighted the need for alternative strategies. Research indicated that many of the beneficial metabolic effects of CB1R blockade could be achieved by targeting receptors in peripheral tissues without affecting those in the CNS. mdpi.comresearchgate.netnih.govfrontiersin.orgtandfonline.comnih.govnih.gov This led to the development of peripherally restricted CB1R modulators. mdpi.comresearchgate.netnih.govtandfonline.commdpi.comnih.govnih.gov
The primary rationale behind developing peripherally restricted CB1R modulators is to retain the therapeutic benefits on metabolic disorders while avoiding the neuropsychiatric side effects associated with brain-penetrant compounds. mdpi.comresearchgate.netnih.govresearchgate.netbiospace.comtandfonline.comeurekaselect.comwikipedia.orgresearchgate.netmdpi.comnih.govnih.govbiospace.comscispace.comfiercebiotech.comnih.gov By designing molecules that have limited or no ability to cross the blood-brain barrier, it is possible to selectively modulate peripheral CB1 receptors, thereby influencing metabolic pathways in tissues like the liver, adipose tissue, muscle, and pancreas, without impacting CNS function. mdpi.comnih.govtandfonline.comnih.govnih.govfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSIQFTNPTSLO-RPWUZVMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2N5O3S | |
| Record name | JD5037 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/JD5037 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030409 | |
| Record name | JD5037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392116-14-1 | |
| Record name | JD5037 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JD5037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JD-5037 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Jd 5037
CB1 Receptor Selectivity and Potency
JD-5037 demonstrates high affinity and selectivity for the CB1 receptor. In vitro studies have shown a high binding affinity for the CB1 subtype, with a reported Ki of 0.35 nM. medkoo.comwikipedia.orgcaymanchem.com This indicates potent binding to the receptor. Furthermore, this compound exhibits significantly lower affinity for the CB2 receptor, with selectivity reported to be greater than 700-fold for CB1 over CB2. medkoo.comwikipedia.orgapexbt.comcaymanchem.com It has also shown greater than 1000-fold selectivity over a panel of 70 other transporters, receptors, and ion channels, further confirming its specificity for CB1R. apexbt.comcaymanchem.com this compound functions as a CB1 receptor inverse agonist, which has been verified through GTPγS binding assays. apexbt.com It has also been reported to have an IC50 value of 1.5 nM for CB1R antagonism. selleckchem.commedchemexpress.com
In Vitro Receptor Binding and Potency
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (vs. CB2) | Antagonist Potency (IC50) |
| CB1 | 0.35 nM medkoo.comwikipedia.orgcaymanchem.com | >700-fold medkoo.comwikipedia.orgapexbt.comcaymanchem.com | 1.5 nM selleckchem.commedchemexpress.com |
| CB2 | >700-fold lower affinity than CB1 medkoo.comwikipedia.org | - | >1000 nM selleckchem.com |
Peripherally Restricted Nature and Blood-Brain Barrier Penetration Profiles
A key characteristic of this compound is its peripherally restricted nature, meaning it is designed to have limited penetration across the blood-brain barrier (BBB). medkoo.comnih.govwikipedia.orgmdpi.comfrontiersin.orgnih.gov This design aims to avoid CNS-mediated effects that were problematic with earlier CB1R antagonists. medkoo.comnih.govwikipedia.orgmdpi.comfrontiersin.orgnih.gov Studies in animals have shown that this compound does not readily cross the BBB. medkoo.comwikipedia.org Its brain to plasma distribution ratio (Kp) has been reported as less than 1. frontiersin.org
In Vivo Brain Occupancy Studies
Consistent with its peripherally restricted design, in vivo studies have demonstrated minimal to no brain penetration of this compound in mice, with levels below the level of detection in chow-fed mice. nih.gov Brain CB1 receptor occupancy studies in mice showed zero percent occupancy at CB1R after administration of this compound, whereas a brain-penetrant CB1R inverse agonist, rimonabant (B1662492), showed 87% occupancy at a dose of 30 mg/kg. nih.gov This lack of significant brain occupancy supports its classification as a peripherally restricted compound. nih.gov
Pharmacokinetic Considerations in Preclinical Species
Pharmacokinetic evaluations of this compound have been conducted in preclinical species, including rats and dogs, to understand its absorption, distribution, metabolism, and excretion characteristics. nih.govnih.gov
Non-linear Kinetics at Higher Systemic Exposure
Studies in both rats and dogs have indicated the presence of non-linear kinetics at higher dose levels, resulting in lower-than-expected area under the curve (AUC) values. nih.govnih.govresearchgate.netambeed.cn This suggests that as the dose increases, the systemic exposure does not increase proportionally, potentially due to saturation of absorption or other pharmacokinetic processes. nih.govnih.govresearchgate.net
Influence of Food on Oral Bioavailability
The oral bioavailability of this compound in preclinical species appears to be influenced by the presence of food. In studies in dogs, free access to food increased the plasma AUC∞ by approximately 4.5-fold at a dose of 20 mg/kg compared to fasted conditions. nih.govwikipedia.orgnih.govresearchgate.net This suggests that the presence of food in the gastrointestinal tract may enhance the systemic absorption of this compound in dogs. nih.govnih.govresearchgate.net
Plasma Protein Binding Characteristics
This compound exhibits high plasma protein binding. Studies have indicated that over 99% of this compound is protein bound in plasma. pnas.org This high level of plasma protein binding is a significant factor in its pharmacokinetic profile and can influence its distribution and clearance. nih.gov
Summary of Preclinical Pharmacokinetic Findings
| Species | Observed Kinetic Behavior at Higher Doses | Food Effect on Oral Bioavailability | Plasma Protein Binding |
| Rats | Non-linear kinetics nih.govnih.govresearchgate.netambeed.cn | Not explicitly detailed in provided text | Not explicitly detailed in provided text |
| Dogs | Non-linear kinetics nih.govnih.govresearchgate.netambeed.cn | ~4.5-fold increase in AUC with food nih.govwikipedia.orgnih.govresearchgate.net | Not explicitly detailed in provided text |
| ZDF Rats | - | - | >99% protein bound pnas.org |
Mechanisms of Action and Molecular Signaling Pathways of Jd 5037
Endocannabinoid System Modulation
The endocannabinoid system plays a significant role in regulating energy balance, metabolism, and various physiological processes. An overactive endocannabinoid system is associated with obesity and metabolic complications nih.govmdpi.com. JD-5037 interacts with this system by specifically targeting the cannabinoid-1 receptor.
Cannabinoid-1 Receptor Inverse Agonism
This compound functions as a peripherally restricted inverse agonist at cannabinoid-1 (CB1) receptors wikipedia.orgmedkoo.combiorbyt.com. Inverse agonists bind to the same receptor site as agonists but produce an opposite pharmacological effect, effectively reducing the constitutive activity of the receptor. This compound demonstrates high selectivity for the CB1 subtype, exhibiting a Ki of 0.35 nM and over 700-fold higher affinity for CB1 compared to CB2 receptors wikipedia.orgmedkoo.comapexbt.comcaymanchem.com. This selectivity and its limited ability to cross the blood-brain barrier are central to its design as a peripherally restricted agent wikipedia.orgmedkoo.comnih.govcaymanchem.com. Studies have confirmed this compound as a CB1R inverse agonist through methods like GTPγS binding assays apexbt.com. Its specificity has been further validated with a potency ratio exceeding 1,000 relative to a panel of 70 other transporters, receptors, and ion channels apexbt.com.
Metabolic Signaling Pathways
Beyond its direct interaction with the CB1 receptor, this compound influences several downstream metabolic signaling pathways, contributing to its observed effects on conditions like obesity and insulin (B600854) resistance.
Leptin Resistance Reversal and Associated Mechanisms
Obesity is often characterized by leptin resistance, a condition where the body becomes less responsive to leptin, a hormone that helps regulate appetite and energy expenditure nih.gov. Research indicates that this compound can reverse leptin resistance in models of diet-induced obesity wikipedia.orgapexbt.comnih.govresearchgate.net. This reversal is a key mechanism contributing to its effects on appetite and body weight apexbt.comnih.gov.
Effects on Leptin Expression, Secretion, and Clearance
The reversal of leptin resistance by this compound is mediated, in part, by its effects on leptin pharmacokinetics. Studies in obese mice have shown that this compound decreases leptin expression and secretion by adipocytes wikipedia.orgmedkoo.comapexbt.comnih.govresearchgate.netelifesciences.org. Concurrently, it increases leptin clearance, primarily through the kidneys wikipedia.orgmedkoo.comapexbt.comnih.govresearchgate.netelifesciences.org. This combined action helps to reduce the elevated leptin levels (hyperleptinemia) often seen in diet-induced obesity, thereby resensitizing the organism to endogenous leptin wikipedia.orgapexbt.comnih.govresearchgate.netelifesciences.org.
Hepatic Sirtuin 1 (Sirt1) and Mammalian Target of Rapamycin Complex 2 (mTORC2)/Akt Pathway
This compound's impact on metabolic health also involves the modulation of hepatic signaling pathways, including those involving Sirtuin 1 (Sirt1) and the Mammalian Target of Rapamycin Complex 2 (mTORC2)/Akt pathway nih.govmdpi.comnih.govsemanticscholar.org. Studies have shown that in models of diet-induced obesity, hepatic CB1R activation inhibits the expression of Sirt1 and Rictor (a component of mTORC2) and suppresses insulin-induced Akt phosphorylation nih.govnih.gov.
Treatment with this compound has been shown to reverse these effects in control hepatocytes, indicating that Sirt1 and Rictor are necessary for the CB1R-mediated inhibition of insulin signaling nih.govnih.gov. In high-fat diet-fed wild-type mice, this compound reversed the inhibition of hepatic Sirt1/mTORC2/Akt signaling nih.govnih.gov. However, this reversal was not observed in liver-specific Sirt1-deficient mice, highlighting the dependence of this effect on hepatic Sirt1 nih.govnih.gov.
Modulation of Glycemic Control
The modulation of the hepatic Sirt1/mTORC2/Akt pathway by this compound contributes to improved glycemic control in obese mice nih.govmdpi.comnih.govsemanticscholar.orgfrontiersin.org. By reversing the suppression of this pathway, this compound helps to improve hepatic insulin signaling nih.gov. This improved insulin sensitivity in the liver, mediated through the Sirt1/mTORC2/Akt pathway, plays a role in the observed attenuation of hyperglycemia and hyperinsulinemia in obese models treated with this compound nih.govnih.gov. Additionally, while not directly mediated by Sirt1 in the liver, this compound also increases hepatic fatty acid oxidation, likely through the activation of AMPK via LKB1, which contributes to increased energy expenditure nih.govnih.gov.
Influence on Rictor Expression and Akt Phosphorylation
Influence on Rictor Expression and Akt Phosphorylation
This compound has been shown to influence components of the insulin signaling pathway, specifically Rictor expression and Akt phosphorylation at serine 473. The CB1R agonist ACEA inhibits the expression of Sirt1 and Rictor and suppresses insulin-induced Akt phosphorylation. wikipedia.orgmybiosource.com Treatment with this compound reverses these inhibitory effects, increasing Rictor expression and restoring insulin-induced Akt phosphorylation. wikipedia.orgmybiosource.comguidetopharmacology.orgguidetoimmunopharmacology.org This suggests that this compound counteracts the negative modulation of insulin signaling mediated by CB1R agonists.
Data on the effect of this compound on hepatic Rictor expression and Akt phosphorylation in HFD-fed mice:
| Genotype | Treatment Group | Hepatic Rictor Expression (Relative Levels) | Hepatic Akt Phosphorylation (Ser473) (Relative Levels) | Citation |
| Wild-type | HFD Vehicle | Reduced | Reduced | wikipedia.orgmybiosource.com |
| Wild-type | HFD + this compound | Normalized/Increased | Restored/Increased | wikipedia.orgmybiosource.com |
| Sirt1-LKO | HFD Vehicle | Reduced | Reduced | wikipedia.org |
| Sirt1-LKO | HFD + this compound | Not Normalized | Not Restored | wikipedia.org |
Note: Specific quantitative data for relative protein levels were not consistently available across snippets, but the qualitative effects (reduced, normalized, restored) were reported.
Promotion of Fatty Acid Oxidation
Sirt1 Dependency of Insulin Signaling Modulation
The modulation of insulin signaling by this compound, specifically its effects on Rictor expression and Akt phosphorylation, is dependent on Sirt1. Studies using Sirt1-deficient hepatocytes and liver-specific Sirt1-knockout mice demonstrate that this compound's ability to reverse the CB1R-mediated inhibition of insulin signaling is abrogated in the absence of functional Sirt1. wikipedia.orgmybiosource.comguidetoimmunopharmacology.org this compound treatment increases Sirt1 protein levels in the liver of wild-type mice, a factor contributing to its Sirt1-dependent effects on insulin signaling. wikipedia.org This highlights Sirt1 as a crucial mediator for this compound's beneficial impact on glycemic control via the hepatic Sirt1/mTORC2/Akt pathway. wikipedia.orgmybiosource.comguidetoimmunopharmacology.org
LKB1/AMP-Activated Protein Kinase (AMPK) Signaling
This compound activates the LKB1/AMP-Activated Protein Kinase (AMPK) signaling pathway. wikipedia.orgmybiosource.comguidetoimmunopharmacology.orgwikidata.org LKB1 is a key upstream kinase that phosphorylates and activates AMPK. wikipedia.org this compound treatment reverses the HFD-induced suppression of AMPK phosphorylation in the liver of both wild-type and Sirt1-LKO mice, indicating that this effect is independent of Sirt1. wikipedia.orgmybiosource.com In cellular models, knockdown of LKB1 significantly suppresses AMPK phosphorylation and blunts the effect of this compound, confirming the dependency on LKB1 for this compound-mediated AMPK activation. wikipedia.org
Data on the effect of this compound on hepatic AMPK phosphorylation in HFD-fed mice:
| Genotype | Treatment Group | Hepatic AMPK Phosphorylation (Relative Levels) | Citation |
| Wild-type | HFD Vehicle | Suppressed | wikipedia.orgmybiosource.com |
| Wild-type | HFD + this compound | Reversed/Activated | wikipedia.orgmybiosource.com |
| Sirt1-LKO | HFD Vehicle | Suppressed | wikipedia.org |
| Sirt1-LKO | HFD + this compound | Reversed/Activated | wikipedia.org |
Note: Specific quantitative data for relative protein phosphorylation levels were not consistently available across snippets, but the qualitative effects (suppressed, reversed, activated) were reported.
Promotion of Fatty Acid Oxidation
Activation of the LKB1/AMPK pathway by this compound leads to increased fatty acid oxidation. wikipedia.orgmybiosource.comguidetoimmunopharmacology.orgwikidata.org This effect is observed in the liver and contributes to the reduction of hepatic steatosis. wikipedia.orgmybiosource.comguidetoimmunopharmacology.org Similar to AMPK activation, the increase in fatty acid oxidation induced by this compound is independent of Sirt1, occurring to a similar extent in both wild-type and Sirt1-LKO mice. wikipedia.orgmybiosource.com Cellular studies also show that this compound increases the rate of fatty acid oxidation, and this effect is blunted when LKB1 is knocked down. wikipedia.org this compound has also been shown to increase the gene expression of enzymes involved in long-chain fatty acid oxidation, such as acyl-CoA dehydrogenase (Acadvl) and β-ketoacyl CoA hydrolase (Hadhb).
Data on the effect of this compound on hepatic fatty acid β-oxidation:
| Genotype | Treatment Group | Hepatic Fatty Acid β-oxidation Rate (Relative) | Citation |
| Wild-type | HFD Vehicle | Suppressed | wikipedia.orgmybiosource.com |
| Wild-type | HFD + this compound | Increased | wikipedia.orgmybiosource.com |
| Sirt1-LKO | HFD Vehicle | Suppressed | wikipedia.org |
| Sirt1-LKO | HFD + this compound | Increased | wikipedia.org |
Note: Specific quantitative data for fatty acid oxidation rates were not consistently available across snippets, but the qualitative effects (suppressed, increased) were reported.
Enhancement of Total Energy Expenditure
This compound treatment has been shown to increase total energy expenditure. wikipedia.orgmybiosource.comguidetoimmunopharmacology.org This enhancement of energy expenditure is linked to the promotion of fatty acid oxidation mediated by the LKB1/AMPK signaling pathway. wikipedia.orgmybiosource.com The increase in total energy expenditure is observed in both wild-type and Sirt1-LKO mice treated with this compound, consistent with the Sirt1-independent activation of the LKB1/AMPK pathway and subsequent increase in fatty acid oxidation. wikipedia.orgmybiosource.com
Data on the effect of this compound on total energy expenditure in HFD-fed mice:
| Genotype | Treatment Group | Total Energy Expenditure (Relative) | Citation |
| Wild-type | HFD Vehicle | Baseline | wikipedia.orgmybiosource.com |
| Wild-type | HFD + this compound | Increased | wikipedia.orgmybiosource.com |
| Sirt1-LKO | HFD Vehicle | Baseline | wikipedia.org |
| Sirt1-LKO | HFD + this compound | Increased | wikipedia.org |
Note: Specific quantitative data for total energy expenditure were not consistently available across snippets, but the qualitative effect (increased) was reported.
Lack of Involvement with mTORC1 Signaling
Research indicates that this compound does not significantly affect hepatic mTORC1 signaling. wikipedia.org Studies examining the phosphorylation status of p70S6K, a downstream target of mTORC1, in the liver of this compound-treated mice found no significant changes compared to vehicle-treated controls, in either wild-type or Sirt1-LKO mice. wikipedia.org This suggests that the metabolic benefits of this compound, particularly those related to improved insulin sensitivity and energy expenditure, are mediated through pathways distinct from mTORC1. While CB1R can modulate mTORC1 in specific contexts like renal proximal tubular cells under hyperglycemia, this compound acts to block this activation, further supporting its lack of a role in activating mTORC1 in the context of its metabolic improvements.
Hepatic Stellate Cell Activation and Liver Fibrosis Pathways
Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM), primarily produced by activated hepatic stellate cells (HSCs). nih.govsemanticscholar.orgmdpi.com CB1 receptors are implicated in the activation of HSCs and the progression of liver fibrosis. nih.govnih.govjci.org this compound has been shown to attenuate liver fibrosis by blocking this CB1 receptor-mediated activation of HSCs. nih.govnih.gov
Involvement of CB1R/β-arrestin1/Akt Signaling
Research indicates that CB1 receptors contribute to HSC activation in liver fibrosis by recruiting β-arrestin1 and activating the Akt signaling pathway. nih.govnih.govresearchgate.net this compound, as a peripheral CB1 receptor antagonist, blocks this specific signaling cascade. nih.govnih.govresearchgate.net This blockage by this compound leads to the attenuation of CB1 receptor-regulated HSC activation and liver fibrosis by suppressing the β-arrestin1/Akt pathway. nih.govresearchgate.net Studies using both human and mouse liver samples, as well as primary HSCs, have supported the involvement of the CB1 receptor/β-arrestin1/Akt pathway in liver fibrogenesis and the inhibitory effect of this compound on this pathway. nih.govnih.gov
Impact on Hepatic Stellate Cell Apoptosis and Proliferation
Activated HSCs are the primary source of ECM in liver fibrosis, and their proliferation contributes to the progression of the disease. nih.govsemanticscholar.orgmdpi.com Conversely, the loss or death (apoptosis) of HSCs is considered a target for anti-fibrotic therapy. nih.govsemanticscholar.orgmdpi.com this compound has been shown to promote apoptosis and inhibit the proliferation of HSCs in the context of liver fibrosis. nih.gov This effect is mediated through the CB1 receptor/β-arrestin1/Akt signaling pathway. nih.gov In fibrotic mouse models, this compound administration suppressed HSC proliferation, as indicated by reduced PCNA staining, and enhanced hepatic apoptosis, shown by increased TUNEL staining. nih.gov Immunoblotting analysis of primary HSCs from fibrotic mice revealed that this compound inhibited the elevation of proliferative proteins like PCNA and enhanced the level of cleaved caspase-3, a marker of apoptosis. nih.gov
However, it is important to note that the effects of this compound on liver fibrosis may depend on the underlying etiology of liver injury. In a study using Mdr2−/− mice, a genetic model of cholestasis-induced liver fibrosis, this compound treatment unexpectedly exacerbated liver injury and fibrosis, increasing fibrogenic gene expression and stimulating ductular reaction. nih.govresearchgate.netmdpi.com This contrasts with its beneficial effects observed in CCl4-induced liver fibrosis models. nih.govmdpi.com
Renal Cellular Signaling
The endocannabinoid system, particularly CB1R, plays a role in kidney function and has been implicated in the development of diabetic nephropathy. pnas.orgnih.govencyclopedia.pub
Effects on Podocyte Function and CB1R Activation in High Glucose Conditions
Podocytes are specialized cells in the kidney glomeruli crucial for filtration. nih.govencyclopedia.pub High glucose levels, characteristic of diabetes, have been shown to affect CB1 receptor activation in podocytes, leading to increased expression of the CB1R gene (Cnr1). pnas.orgnih.govencyclopedia.pub This overactivation of CB1R contributes to podocyte damage in diabetic nephropathy, mediated by hyperglycemia and increased activity of the renin-angiotensin-aldosterone system (RAAS). pnas.orgnih.govencyclopedia.pub
This compound, as a peripheral CB1 antagonist, has demonstrated potential therapeutic benefits in diabetic nephropathy by blocking endocannabinoid signaling in podocytes. pnas.orgnih.govencyclopedia.pub Studies in prediabetic mice showed that peripheral CB1 antagonism prevented the deterioration of kidney function. pnas.orgnih.govencyclopedia.pub In mice with established diabetic nephropathy, this compound treatment improved indicators of renal function. pnas.org By reversing hyperglycemia-induced increases in apoptotic mechanisms, such as caspase 3/7 activity, CB1R blockade with this compound could help preserve podocyte function and prevent further loss. pnas.org In cultured human podocytes, CB1R blockade by this compound completely prevented the detrimental effects induced by high glucose or CB1R agonists on parameters like NPHS1, NPHS2, DES, and NOX4 expression, which are related to podocyte survival and injury. pnas.org
Furthermore, in renal proximal tubular cells, high glucose levels induced marked elevations in pro-inflammatory cytokines like TNFα and IL-18, which were ameliorated by JD5037 treatment. researchgate.net Activating CB1R under diabetic conditions also increased its gene expression and the levels of IL-18 and TNFα, effects that were completely attenuated by JD5037. researchgate.net JD5037 also appeared to downregulate GLUT2 expression levels in these cells. researchgate.net
Neuroendocrine and Gastrointestinal Interactions
Peripheral CB1 receptors are involved in regulating various physiological processes, including those related to appetite and metabolism, through interactions within the neuroendocrine and gastrointestinal systems. mdpi.comnih.gov
Inhibition of Active Ghrelin Formation and Signaling via Gastric Vagal Afferents
Ghrelin is an appetite-stimulating hormone, and its active form, octanoyl-ghrelin, is produced in the stomach. mdpi.comnih.gov Studies suggest that CB1 receptors in stomach cells influence ghrelin production. mdpi.comnih.gov this compound has been shown to inhibit the formation of biologically active octanoyl-ghrelin without affecting its inactive precursor, desacyl-ghrelin. nih.govjrnlclub.org In ghrelin-producing stomach cells, this compound reduced the level of the substrate octanoyl-carnitine, which is generated from palmitoyl-carnitine, by increasing fatty acid β-oxidation. nih.govjrnlclub.orgresearchgate.net
Preclinical Efficacy Studies of Jd 5037 in Disease Models
Metabolic Disorders
Studies have focused on the impact of JD-5037 on key aspects of metabolic health, particularly those related to obesity and glucose regulation.
Visceral Obesity and Weight Management
This compound has demonstrated effects on body weight and adiposity in preclinical models.
Studies in Diet-Induced Obese Rodents
In diet-induced obese (DIO) mice, this compound treatment has been shown to reduce body weight and adiposity fpwr.orgfrontiersin.org. This effect is believed to be mediated, in part, by the reversal of leptin resistance, a common feature of obesity researchgate.netwikipedia.orgfrontiersin.org. By blocking peripheral CB1 receptors, this compound can diminish the diet-induced hypersecretion of leptin from adipocytes, leading to a re-establishment of the molecular response to endogenous leptin in the hypothalamus and consequently reduced food intake and weight loss researchgate.netwikipedia.orgfpwr.orgfrontiersin.org. Chronic treatment with this compound in DIO mice has been reported to reduce body weight and hepatic steatosis researchgate.net. Coadministration of this compound with GLP-1 receptor agonists in DIO mice has shown greater efficacy in lowering body weight compared to monotherapies diabetesjournals.org.
Research in Genetic Models of Obesity (e.g., Magel2-null mice for Prader-Willi Syndrome)
This compound has also been tested in genetic models of obesity, such as Magel2-null mice, which serve as a model for Prader-Willi syndrome fpwr.orgmedchemexpress.commedchemexpress.comtargetmol.cn. In obese Magel2-null mice, this compound treatment has been shown to induce reductions in body weight medchemexpress.commedchemexpress.comtargetmol.cn. This suggests that peripheral blockade of CB1R can be effective in reversing obesity and associated metabolic abnormalities in this genetic model fpwr.org. The effects on food intake and body weight in Magel2-KO mice are consistent with a leptin-dependent mechanism, even though leptin signaling is altered in this model nih.gov.
Here is a summary of findings on body weight changes in select rodent models:
| Model | Treatment with this compound | Effect on Body Weight | Source |
| Diet-Induced Obese Mice | Chronic Treatment | Reduced | researchgate.net |
| Diet-Induced Obese Mice | Coadministration with GLP-1R agonists | Greater Reduction than Monotherapy | diabetesjournals.org |
| Obese Magel2-null Mice | Treatment | Reduced | medchemexpress.commedchemexpress.comtargetmol.cn |
| ZDF Rats (Preventive) | Chronic Treatment | Significantly Greater Weight (as vehicle-treated rats got sicker) | pnas.org |
| ZDF Rats (Reversal) | Chronic Treatment | Unaffected by JD5037 treatment (pronounced hyperglycemia remained) | pnas.org |
Insulin (B600854) Resistance and Glucose Homeostasis
This compound has demonstrated beneficial effects on glucose metabolism and insulin sensitivity in preclinical studies.
Attenuation of Hyperglycemia
Studies in rodent models have indicated that this compound can attenuate hyperglycemia. In diet-induced obese mice, this compound treatment has been shown to reduce high-fat diet-induced hyperglycemia medchemexpress.commedchemexpress.comtargetmol.cn. In prediabetic ZDF rats, chronic treatment with this compound completely or nearly completely normalized extreme hyperglycemia that developed in vehicle-treated controls pnas.org. However, in ZDF rats with fully developed diabetes and pronounced hyperglycemia, this compound treatment for 4 weeks did not affect the existing hyperglycemia pnas.org. The reversal of high-fat diet-induced hyperglycemia by CB1R blockade has been shown to be dependent on hepatic Sirt1 nih.gov.
Improvement of Glucose Tolerance
This compound treatment has been associated with improved glucose tolerance in preclinical models. Chronic this compound treatment of DIO mice improved glucose tolerance researchgate.net. Peripherally restricted CB1 antagonists, including this compound, have been reported to enhance glucose tolerance researchgate.netsci-hub.se. In obese mice, JD5037 treatment resulted in normalized responses to glucose wikipedia.org. The reversal of high-fat diet-induced glucose intolerance by JD5037 treatment has been noted in wild-type mice nih.gov.
Here is a summary of findings on glucose homeostasis:
| Model | Treatment with this compound | Effect on Hyperglycemia | Effect on Glucose Tolerance | Source |
| Diet-Induced Obese Mice | Treatment | Attenuated | Improved | researchgate.netmedchemexpress.commedchemexpress.comtargetmol.cnnih.gov |
| Prediabetic ZDF Rats | Chronic Treatment | Normalized | Not explicitly mentioned, but normalization of hyperglycemia suggests improved tolerance. | pnas.org |
| Diabetic ZDF Rats (Established Hyperglycemia) | Chronic Treatment | Unaffected | Not explicitly mentioned. | pnas.org |
| Obese Mice | Treatment | Not explicitly mentioned, but normalized responses to glucose. | Normalized responses to glucose. | wikipedia.org |
This compound has also been shown to improve insulin sensitivity in DIO mice researchgate.netresearchgate.netwikipedia.orgmdpi.commdpi.com. This improvement in insulin sensitivity is linked to the hepatic Sirt1/mTORC2/Akt pathway nih.gov.
Dyslipidemia
This compound is being developed for the treatment of metabolic complications, including dyslipidemia guidetomalariapharmacology.orgguidetoimmunopharmacology.orguni-freiburg.de. Preclinical studies have indicated that this compound can beneficially modulate metabolic parameters associated with type 2 diabetes, obesity, and related liver and kidney diseases in various animal models uni.lu. Specifically, coadministration of this compound with GLP-1R agonists in diet-induced obese mice has shown beneficial effects on dyslipidemia. These findings suggest a potential role for this compound, particularly in combination therapies, in addressing lipid abnormalities associated with metabolic dysfunction.
Hepatic Pathologies
The preclinical evaluation of this compound has significantly focused on its effects in models of hepatic pathologies, revealing both beneficial and exacerbating outcomes depending on the underlying cause of liver injury.
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
This compound is under development for the treatment of nonalcoholic steatohepatitis (NASH) uni.luguidetomalariapharmacology.orgguidetoimmunopharmacology.org. Preclinical studies have demonstrated that this compound can beneficially modulate metabolic parameters associated with nonalcoholic fatty liver disease (NAFLD) and hepatic steatosis in animal models uni.luguidetomalariapharmacology.org. It has been suggested that this compound may influence collagen synthesis in hepatic stellate cells, which could be relevant for the treatment of NASH-related fibrosis uni.lu. These properties, alongside beneficial effects on metabolic processes, indicate that this compound may have the potential to suppress the progression of hepatic fibrosis and provide therapeutic benefits for NASH uni.lu.
Liver Fibrosis (e.g., Carbon Tetrachloride-Induced Models)
In models of liver fibrosis induced by carbon tetrachloride (CCl4), this compound has demonstrated an ability to attenuate the fibrotic process wikipedia.org. Studies have shown that this compound treatment ameliorated collagen deposition and reduced the expression of alpha-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, in CCl4-treated mice. Furthermore, this compound was observed to block the increase of collagen-IV, collagen-I, and α-SMA protein levels induced by CCl4. This antifibrotic effect in CCl4-induced injury is suggested to involve the CB1 receptor/β-arrestin1/Akt signaling pathway.
Context-Dependent Effects in Cholestatic Liver Disease Models (e.g., Mdr2-deficient mice)
The effects of this compound on liver fibrosis appear to be dependent on the underlying etiology of the liver injury wikipedia.org. In contrast to its beneficial effects in CCl4-induced fibrosis, studies in Mdr2-deficient (Mdr2−/−) mice, a genetic model characterized by impaired biliary phospholipid secretion leading to cholestasis and progressive liver fibrosis, revealed a different outcome wikipedia.org.
In Mdr2−/− mice with established fibrosis, four weeks of JD5037 treatment significantly exacerbated liver injury wikipedia.org. This was evidenced by elevated serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP), as well as exacerbated liver histology wikipedia.org. JD5037 treatment intensified liver fibrosis in these mice, which was demonstrated by increased Sirius red staining, elevated fibrogenic gene expression, stimulated ductular reaction, and upregulated hepatic proinflammatory cytokines wikipedia.org. Importantly, JD5037 also failed to prevent the development of liver fibrosis when administered to younger Mdr2−/− mice wikipedia.org.
In addition to exacerbating liver injury and fibrosis, JD5037 treatment in Mdr2−/− mice led to significantly heightened serum bile acid levels wikipedia.org. Studies reported a 2.5-fold increase in circulating bile acid levels in JD5037-treated Mdr2−/− mice compared to untreated controls wikipedia.org. However, JD5037 treatment did not affect liver bile acid levels or the mRNA levels of liver enzymes involved in bile acid synthesis and transporters in these mice wikipedia.org.
Table 1: Effect of this compound on Serum Bile Acid Levels in Mdr2−/− Mice
| Parameter | Mdr2−/− Mice (Untreated) | Mdr2−/− Mice (this compound Treated) | Change |
| Serum Bile Acids | Baseline | Approximately 2.5-fold Increase | Significant Increase wikipedia.org |
| Liver Bile Acids | Baseline | Unchanged | No significant change wikipedia.org |
These findings underscore the context-dependent effects of this compound on liver pathology, highlighting a need for caution in the use of peripherally restricted CB1R inverse agonists for liver fibrosis treatment, particularly in conditions involving dysfunctional hepatic phospholipid transport wikipedia.org.
Exacerbation of Liver Injury and Fibrosis
Hepatocellular Carcinoma
Preclinical research has investigated the role of this compound in models of hepatocellular carcinoma (HCC). Studies using diethylnitrosamine (DEN)-treated mice, a model for HCC induction, have shown that pharmacological blockade of CB1R with this compound attenuates HCC progression. nih.govresearchgate.net
In DEN-treated wild-type mice, treatment with this compound resulted in significantly smaller tumor sizes compared to vehicle-treated mice. nih.govresearchgate.net This suggests that targeting peripheral CB1 receptors can impact the growth and development of liver tumors in this model. Genetic ablation of CB1R in mice also resulted in fewer and smaller tumors after DEN treatment, further supporting the involvement of CB1R signaling in HCC progression. nih.govresearchgate.net Investigations have indicated that CB1R expression is induced in both human and mouse HCC, and this increase was abrogated in mice treated with this compound. nih.gov
Genome-wide transcriptome analysis in these models revealed a CB1R-dependent upregulation of genes involved in tumor promotion in HCC tissue, including Forkhead Box M1 (FOXM1) and indoleamine 2,3-dioxygenase (IDO2). nih.govresearchgate.net this compound treatment attenuated the increase in CB1R expression and influenced the expression of these tumor-promoting genes. nih.gov
Renal Pathologies
The preclinical efficacy of this compound has been extensively studied in various models of renal pathologies, highlighting its potential in addressing kidney dysfunction associated with metabolic diseases. mdpi.comencyclopedia.pubfrontiersin.orgnih.gov
Diabetic Nephropathy (e.g., Zucker Diabetic Fatty Rats)
Diabetic nephropathy, a significant complication of diabetes, is a leading cause of end-stage kidney disease. biospace.compnas.orgnih.gov Overactivity of the endocannabinoid/CB1R system is implicated in the development of this condition. pnas.orgnih.gov Preclinical studies utilizing Zucker Diabetic Fatty (ZDF) rats, a model for type 2 diabetic nephropathy, have demonstrated the beneficial effects of this compound. biospace.commdpi.comencyclopedia.pubpnas.orgnih.gov
Peripheral CB1R blockade with this compound has shown efficacy in both preventing the development and reversing established diabetic nephropathy in ZDF rats. mdpi.comencyclopedia.pubpnas.orgnih.gov
When administered to prediabetic ZDF rats, this compound treatment prevented the deterioration of kidney function parameters that were observed in vehicle-treated diabetic rats. mdpi.comencyclopedia.pubpnas.org These parameters included increased kidney weight, elevated plasma creatinine (B1669602) and blood urea (B33335) nitrogen levels, polyuria, and increased excretion of albumin, glucose, and uric acid. mdpi.comencyclopedia.pubpnas.org Chronic treatment with this compound completely or nearly completely normalized these indicators. pnas.org
Furthermore, this compound treatment initiated after the full development of diabetic nephropathy in ZDF rats also improved indicators of renal function. pnas.org It reversed several established nephropathy symptoms, including polyuria and albuminuria. encyclopedia.pubpnas.org
Reduced glomerular filtration rate (GFR) is a characteristic feature of diabetic nephropathy. pnas.orgnih.gov Studies in ZDF rats have shown that this compound treatment can improve GFR. mdpi.comencyclopedia.pubfrontiersin.orgpnas.org
In prediabetic ZDF rats, this compound prevented the marked reduction in GFR observed in vehicle-treated diabetic animals. mdpi.comencyclopedia.pubpnas.org In rats with established diabetic nephropathy, this compound treatment significantly increased the reduced GFR beyond pretreatment levels. pnas.org This improvement in GFR is considered a crucial aspect of the therapeutic potential of this compound in diabetic kidney disease. frontiersin.orgpnas.org
Podocyte injury and loss are key contributors to the progression of diabetic nephropathy. pnas.orgnih.gov Preclinical studies indicate that this compound has protective effects on podocytes. mdpi.comencyclopedia.pubfrontiersin.orgpnas.orgnih.govmdpi.com
Hyperglycemia and increased activity of the renin-angiotensin system (RAS) contribute to podocyte damage and apoptosis in diabetic nephropathy. encyclopedia.pubpnas.orgnih.gov Overactive CB1R in podocytes is a driver of this process. encyclopedia.pubpnas.orgnih.gov this compound, as a peripheral CB1R antagonist, has been shown to block this enhanced CB1 signaling in podocytes. biospace.com
In ZDF rats, this compound treatment reversed podocyte loss, as indicated by markers such as WT-1 immunostaining. pnas.org It also attenuated the increase in the activity of apoptotic enzymes like caspase 3/7, which are involved in hyperglycemia-induced apoptotic mechanisms. pnas.org This suggests that CB1R blockade by this compound can preserve podocyte function and prevent their loss. pnas.org
In cultured human podocytes, high glucose levels, angiotensin II, or a CB1R agonist increased the expression of desmin (a marker of podocyte injury) and decreased the content of podocin and nephrin (B609532) (markers of podocyte health). nih.gov These effects were antagonized by CB1R blockade with this compound or by silencing the gene encoding CB1R. nih.gov This highlights a direct protective effect of this compound on podocytes at the cellular level.
Improvement of Glomerular Filtration Rate
Obesity-Induced Chronic Kidney Disease
JD5037 has also been reported to mitigate obesity-induced nephropathy by blocking overactive CB1R in proximal tubular cells and regulating renal GLUT2. frontiersin.org In vitro studies indicated that CB1R blockade by JD5037 increased fatty acid β-oxidation in proximal tubular cells and protected the kidney from obesity-induced fibrosis. frontiersin.orgnih.gov
Data Tables
Based on the search results, quantitative data suitable for interactive tables is available for the effects of this compound on renal function parameters in ZDF rats.
Table 1: Effects of this compound on Renal Function in Diabetic ZDF Rats (Preventive Treatment)
| Parameter | Lean Control | Vehicle-Treated ZDF | This compound Treated ZDF |
| Kidney Weight (relative) | Lower | Increased | Normalized |
| Plasma Creatinine | Lower | Elevated | Normalized |
| Blood Urea Nitrogen (BUN) | Lower | Elevated | Normalized |
| Polyuria | Lower | Increased | Normalized |
| Albuminuria | Lower | Increased | Normalized |
| Glomerular Filtration Rate (GFR) | Higher | Reduced | Normalized |
Table 2: Effects of this compound on Renal Function in Diabetic ZDF Rats (Reversal Treatment)
| Parameter | Pretreatment ZDF | This compound Treated ZDF (4 weeks) |
| Polyuria | Elevated | Decreased |
| Albuminuria | Elevated | Decreased |
| Plasma Creatinine | Elevated | Decreased |
| Urinary Creatinine | Elevated | Decreased |
| Glomerular Filtration Rate (GFR) | Reduced | Increased significantly beyond pretreatment levels |
Attenuation of Nephropathy via Proximal Tubular Cell CB1R Blockade
Overactivity of the endocannabinoid system and the cannabinoid-1 receptor (CB1R) contributes to the development of diabetic nephropathy (DN). researchgate.netmdpi.com Studies in murine models of DN have shown that chronic treatment with peripherally restricted CB1R antagonists can improve renal function. researchgate.netnih.gov
In a streptozotocin (B1681764) (STZ)-induced type 1 DN mouse model, chronic daily treatment with this compound was found to completely reverse STZ-induced structural changes and functional injury in the kidney. researchgate.net These beneficial effects were associated with improvements in renal fibrosis and inflammation. researchgate.net Crucially, this compound treatment led to a significant reduction in the expression of the facilitative glucose transporter GLUT2 in the brush border membrane of renal proximal tubule cells (RPTCs). researchgate.net Further investigation revealed that this compound blocked the translocation of GLUT2 to the brush border membrane in RPTCs induced by high glucose or CB1R activation, acting via inhibition of a Ca2+/PKC-β1 signaling pathway. researchgate.net These findings suggest that RPTC-CB1R plays a role in hyperglycemia-induced renal dysfunction and DN progression by modulating GLUT2 dynamics in these cells. researchgate.net
Experimental studies in rodents have demonstrated that JD5037 is effective in mitigating diabetic nephropathy by blocking overactive CB1R in podocytes and regulating renal GLUT2 in proximal tubular cells. nih.gov It has also shown efficacy in obesity-induced nephropathy by blocking overactive CB1R in proximal tubular cells. nih.govresearchgate.net CB1R blockade by JD5037 increased fatty acid β-oxidation in proximal tubular cells and protected the kidney from obesity-induced dysfunction and injury in vitro. nih.gov
Pulmonary Hypertension
Pulmonary hypertension (PH) is a disease characterized by increased pressure in the pulmonary artery, potentially leading to right heart failure. frontiersin.orgnih.gov CB1 receptor blockade has been shown to reduce pathological alterations in experimental lung fibrosis. frontiersin.orgnih.gov
Mitigation of Disease-Related Changes in Monocrotaline-Induced Models
The effect of the peripheral cannabinoid CB1 receptor antagonist JD5037 has been evaluated in a rat model of monocrotaline-induced mild PH. frontiersin.orgnih.govresearchgate.net Monocrotaline administration increased right ventricular (RV) systolic pressure (RVSP), led to RV and lung hypertrophy and remodeling, and decreased oxygen saturation. frontiersin.orgnih.govresearchgate.net
In this model, monotherapy with JD5037 did not markedly influence the PH-related changes. frontiersin.orgnih.govresearchgate.net However, polytherapy with metformin (B114582) and JD5037 showed more promising results. frontiersin.orgnih.govresearchgate.net The combination therapy improved Fulton's index and coronary artery hypertrophy and tended to be more effective than monotherapy in counteracting alterations in RVSP, oxygen saturation, and coronary artery tunica media vacuolization. frontiersin.orgnih.govresearchgate.net
Modulation of Inflammation and Fibrosis Markers
In the monocrotaline-induced rat model of PH, JD5037 modified parameters related to inflammation and/or fibrosis. frontiersin.orgnih.govresearchgate.net Specifically, JD5037, unlike metformin, decreased mast cell infiltration in the myocardium and the infiltration of mononuclear cells in the myocardium and coronary arteries. frontiersin.org Combined therapy with metformin and JD5037 influenced the same parameters as monotherapies with similar or better results. frontiersin.org
Genetic deletion of CB1 receptors or chronic administration of peripheral antagonists like JD5037 has been proven to mitigate inflammation and fibrosis in various experimental models, including murine pulmonary fibrosis induced by radiation or bleomycin, experimental liver fibrosis, and experimental diabetic nephropathy. frontiersin.org
Substance Use Disorders
The endocannabinoid system plays a role in the craving for alcohol. mdpi.comresearchgate.net Studies have investigated the effect of peripherally restricted CB1R antagonists on alcohol consumption. mdpi.com
Reduction of Ethanol (B145695) Drinking
Studies in mice using paradigms such as the two-bottle free choice and drinking-in-the-dark have shown that the non-brain penetrant CB1R antagonist JD5037 significantly inhibits voluntary alcohol intake upon systemic administration. mdpi.com This effect was found to be CB1R-dependent, as it was absent in CB1R knockout mice. mdpi.com The reduction in alcohol drinking was also reflected by a decrease in inebriating blood alcohol levels in wild-type mice but not in CB1R knockout mice. mdpi.com
Further research indicates that JD5037 suppresses alcohol preference in mice by blocking CB1R in ghrelin-producing cells and interfering with ghrelin's role in promoting alcohol drinking. mdpi.comresearchgate.netnih.gov JD5037 treatment in alcohol-drinking mice inhibits the formation of biologically active octanoyl-ghrelin without affecting its inactive precursor, desacyl-ghrelin. researchgate.net Blocking CB1R in ghrelin-producing stomach cells reduced the level of the substrate octanoyl-carnitine by increasing fatty acid β-oxidation. researchgate.net The ability of CB1R or GHS-R1A blockade to reduce ethanol drinking was abrogated by blocking gastric vagal afferents. researchgate.net These findings suggest that blocking peripheral CB1R in ghrelin-producing cells reduces alcohol drinking by inhibiting the formation of active ghrelin and its signaling via gastric vagal afferents. researchgate.net
Lower Urinary Tract Syndromes
The endocannabinoid system is suggested as a potential target for relieving lower urinary tract symptoms (LUTS). nih.gov
Studies have investigated the therapeutic potential of peripheral CB1R blockade in a mouse model for LUTS, specifically cyclophosphamide (B585) (CYP)-induced cystitis. nih.gov In this model, treatment with the peripherally restricted CB1R antagonist JD5037 significantly ameliorated the severity of CYP-induced cystitis. nih.gov This was evidenced by a reduction in urination events measured in the voiding spot assay and an increased bladder-to-body weight ratio. nih.gov Histological analysis showed that JD5037 reduced the area affected by edema and hemorrhage. nih.gov
Amelioration of Cyclophosphamide-Induced Cystitis and Inflammatory Response
Preclinical investigations have explored the therapeutic potential of this compound, a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist, in ameliorating cyclophosphamide (CYP)-induced cystitis, a common and debilitating side effect of cyclophosphamide chemotherapy. Studies in mouse models of CYP-induced bladder dysfunction have demonstrated that peripheral CB1R blockade with this compound significantly reduces the severity of cystitis. researchgate.nethuji.ac.ilnih.govnih.gov
Detailed research findings indicate that treatment with this compound leads to a reduction in increased urination events, a key symptom of cystitis, as measured by the noninvasive voiding spot assay (VSA). researchgate.nethuji.ac.ilnih.govnih.gov Furthermore, this compound treatment resulted in an increased bladder-to-body weight ratio, which is indicative of reduced bladder edema and inflammation in CYP-challenged mice. researchgate.nethuji.ac.ilnih.govnih.gov
Beyond the macroscopic and functional improvements, this compound also demonstrated an ability to mitigate the inflammatory response associated with CYP-induced cystitis. The compound was shown to reduce the elevated levels of the proinflammatory cytokine tumor necrosis factor-alpha (TNF-α) in both bladder tissue and serum. researchgate.nethuji.ac.ilnih.govnih.gov These findings suggest that the beneficial effects of this compound in this model are linked to its capacity to attenuate inflammation. The observed amelioration of cystitis severity and the reduction in inflammatory markers highlight the potential therapeutic relevance of peripheral CB1R blockade for the treatment of lower urinary tract symptoms (LUTSs), including those induced by chemotherapy. researchgate.nethuji.ac.ilnih.govnih.gov
The study also indicated that JD5037 normalized the imbalance in bladder endocannabinoid system (ECS) tone induced by cyclophosphamide by affecting the expression of CB1R and endocannabinoid levels. researchgate.nethuji.ac.ilnih.govnih.gov
Based on the research findings, the following data illustrates the effects of this compound on key indicators of cyclophosphamide-induced cystitis:
| Parameter | Vehicle Group (Mean ± SEM) | This compound Group (Mean ± SEM) |
| Urination Events (VSA) | Data from source needed | Data from source needed |
| Bladder-to-BW Ratio (mg/g) | Data from source needed | Data from source needed |
| Bladder TNF-α (Relative mRNA) | Data from source needed | Data from source needed |
| Serum TNF-α (pg/mL) | Data from source needed | Data from source needed |
Note: Specific numerical data for the parameters listed above were not available in the provided search snippets. The table structure is provided to illustrate how such data would be presented.
Preclinical Safety and Toxicology of Jd 5037
Evaluation in Rodent Models (e.g., Sprague Dawley Rats)
Sprague Dawley rats were administered JD-5037 by oral gavage for up to 34 days. nih.gov
Behavioral Observations
During neurobehavioral testing in rats, higher incidences of stereotypic behaviors were noted. These were observed in female rats at a dose of 10 mg/kg and in male rats at a dose of 40 mg/kg. researchgate.netnih.gov These observations included repetitive grooming and scratching. researchgate.net Sporadic, minimal incidences of decreased activity in males and seizures in both sexes were also observed during daily clinical observations, although these did not show a clear dose-relationship. researchgate.netnih.gov
Neurological Reflex and Sensory Assessments
Slower responses for reflex and sensory tests were observed in male rats at dose levels of 10 and 40 mg/kg during neurobehavioral testing. researchgate.netnih.gov
Evaluation in Non-Rodent Models (e.g., Beagle Dogs)
Beagle dogs were administered this compound by oral gavage for 28 consecutive days. nih.gov
Gastrointestinal Histopathological Findings
In male dogs treated at a dose of 75 mg/kg, an increased incidence of gut-associated lymphoid tissue hyperplasia and inflammation in the intestine was observed during the treatment period. researchgate.netnih.gov These findings were not present during the recovery period. researchgate.netnih.gov
Comparison with Brain-Penetrant Cannabinoid Receptor Antagonists
This compound is characterized as a peripherally restricted CB1 receptor inverse agonist, designed to have minimal penetration of the blood-brain barrier (BBB). researchgate.netwikipedia.orgresearchgate.net This is a key distinction when compared to brain-penetrant CB1 receptor antagonists like rimonabant (B1662492). researchgate.netwikipedia.orgresearchgate.net Rimonabant, a first-generation CB1R inverse agonist, was associated with neurological and psychiatric effects due to its ability to cross the BBB, ultimately leading to its withdrawal from the market. researchgate.netnih.govwikipedia.org
Preclinical studies have indicated that this compound exhibits minimal to no brain penetration. nih.govresearchgate.net For instance, in mouse studies, this compound showed zero percent occupancy at CB1R in the brain at a dose where rimonabant demonstrated 87% occupancy. nih.gov This limited brain penetrance suggests that this compound is less likely to produce the central nervous system-associated adverse effects observed with brain-penetrant CB1R antagonists. researchgate.netwikipedia.orgresearchgate.netfrontiersin.org
The peripherally restricted nature of this compound is considered advantageous, as it allows for targeting peripheral CB1 receptors, which are involved in metabolic regulation, while potentially avoiding central side effects. researchgate.netwikipedia.orgfrontiersin.org
Data Table: Summary of Key Preclinical Findings
| Species | Study Duration | Observations | Relevant Section |
| Sprague Dawley Rats | Up to 34 days | Higher incidence of stereotypic behaviors (females at 10 mg/kg, males at 40 mg/kg) researchgate.netnih.gov | 5.1.1 Behavioral Observations |
| Sprague Dawley Rats | Up to 34 days | Slower responses for reflex and sensory tests (males at 10 and 40 mg/kg) researchgate.netnih.gov | 5.1.2 Neurological Reflex and Sensory Assessments |
| Beagle Dogs | 28 days | Increased gut associated lymphoid tissue hyperplasia and inflammation (males at 75 mg/kg, during treatment) researchgate.netnih.gov | 5.2.1 Gastrointestinal Histopathological Findings |
Comparative and Combination Therapies Involving Jd 5037
Comparison with First-Generation CB1R Antagonists (e.g., Rimonabant (B1662492), SLV319/Ibipinabant)
First-generation CB1R antagonists, such as rimonabant, demonstrated efficacy in weight loss and metabolic improvements but were withdrawn from the market due to significant neuropsychiatric side effects resulting from their ability to cross the blood-brain barrier and interact with CB1Rs in the CNS. wikipedia.orgnih.gov JD-5037 was developed as a peripherally restricted analog to circumvent these CNS liabilities. wikipedia.orgnih.govresearchgate.netsci-hub.se
This compound is structurally related to SLV319 (Ibipinabant), a CB1 receptor inverse agonist. researchgate.netsci-hub.semdpi.com Modifications to the structure of ibipinabant (B1663844), specifically the incorporation of a valinamide (B3267577) moiety, led to this compound, which exhibits potent antagonism at the CB1R with a binding Ki of 0.5 nM. researchgate.netmdpi.com A key distinction is this compound's limited ability to cross the blood-brain barrier, in contrast to rimonabant, which showed high occupancy at CB1R in the mouse brain. wikipedia.orgnih.gov This peripheral restriction is intended to maintain the metabolic benefits of CB1R blockade while avoiding the psychiatric side effects that led to rimonabant's withdrawal. wikipedia.orgmedkoo.comnih.gov Both rimonabant and this compound have been shown to inhibit food intake and decrease body weight in animal models, but unlike rimonabant, this compound does not affect behavioral responses mediated by central CB1Rs, such as catalepsy, hypomotility, and hypothermia. researchgate.netmdpi.com
Comparative Analysis with Other Peripherally Restricted CB1R Modulators (e.g., AM6545, MRI-1867, MRI-1891)
This compound is part of a class of peripherally restricted CB1R modulators developed to provide the therapeutic benefits of CB1R blockade without CNS penetration. Other compounds in this class include AM6545, MRI-1867 (Zevaquenabant), and MRI-1891 (Monlunabant). nih.govresearchgate.netnih.gov These compounds often belong to the "4-arm" antagonist class, characterized by an additional structural branch compared to earlier "3-arm" antagonists like rimonabant, which can lead to unique interactions within the CB1R binding pocket. nih.gov
Studies comparing this compound with other peripherally restricted modulators highlight their shared goal of peripheral action. For instance, like AM6545, this compound significantly inhibits food intake and decreases body weight in preclinical models without affecting CNS-mediated behaviors. researchgate.net MRI-1867, a hybrid CB1R/iNOS antagonist, has been shown to be more effective than this compound monotherapy in treating obesity-induced chronic kidney disease, suggesting the potential benefits of multi-target approaches. mdpi.comsemanticscholar.org MRI-1891 is another peripherally restricted CB1R antagonist that has shown promise in reducing food intake, body weight, and insulin (B600854) resistance in mice, potentially via β-arrestin-2 signaling. nih.govresearchgate.net While these compounds share the characteristic of peripheral restriction, they may differ in their precise mechanisms of action, target selectivity beyond CB1R, and efficacy in specific disease models.
Co-administration Strategies
Co-administration of this compound with other therapeutic agents has been explored to investigate potential synergistic effects and enhance therapeutic outcomes in various disease models.
Synergistic Effects with Metformin (B114582) in Pulmonary Hypertension Models
Research has investigated the effects of this compound in combination with metformin, an AMPK activator, in models of pulmonary hypertension (PH). researchgate.netnih.govnih.govfrontiersin.org Pulmonary hypertension is a disease characterized by increased pressure in the pulmonary artery and right heart failure, where AMPK activation has shown protective effects. nih.govfrontiersin.org
In a monocrotaline-induced rat model of mild PH, monotherapy with this compound at 3 mg/kg/day or metformin at 100 mg/kg/day for 21 days showed some beneficial effects. nih.govnih.gov Metformin partially restored monocrotaline-induced effects, including decreased right ventricular systolic pressure (RVSP) and increased oxygen saturation, and counteracted cardiac fibrotic, hypertrophic, and inflammatory changes. nih.govresearchgate.net this compound monotherapy modified parameters related to inflammation and/or fibrosis but did not markedly influence PH-related changes like RVSP or oxygen saturation. nih.govresearchgate.net
However, combined therapy with metformin and this compound demonstrated superior effects compared to monotherapy. researchgate.netnih.govnih.gov The polytherapy significantly improved Fulton's index (a measure of right ventricular hypertrophy) and coronary artery hypertrophy. nih.govnih.gov It also tended to be more effective than monotherapy in ameliorating alterations in RVSP, oxygen saturation, and coronary artery tunica media vacuolization. nih.govnih.gov This suggests a potential synergistic or additive effect between this compound and metformin in addressing the multifaceted pathology of pulmonary hypertension, potentially due to complementary mechanisms of action, including the possibility that this compound may also act via AMPK activation. frontiersin.org
The following table summarizes some findings from the study on combined therapy in pulmonary hypertension:
| Parameter | Monocrotaline (PH) | Metformin Monotherapy | This compound Monotherapy | Metformin + this compound Polytherapy |
| RVSP | Increased | Decreased (Partial) | No marked effect | Tended to improve further |
| Fulton's Index | Higher | No effect | No effect | Improved significantly |
| Oxygen Saturation | Lower | Increased (Partial) | No effect | Tended to improve further |
| Coronary Artery Hypertrophy | Increased | Not specified | Not specified | Improved significantly |
Exploration of CB1R and GLP-1 Receptor Co-targeting
The potential for co-targeting CB1R and Glucagon-Like Peptide-1 Receptor (GLP-1R) has been investigated as a strategy to enhance therapeutic efficacy in metabolic disorders. endocrine-abstracts.orgdiabetesjournals.org There is evidence of reciprocal functional interactions between GLP-1R and CB1R signaling. diabetesjournals.org
Studies in diet-induced obese mice have shown that co-administration of this compound with different GLP-1R agonists, including semaglutide, leads to more potent effects against obesity, insulin resistance, systemic dyslipidemia, and non-alcoholic fatty liver disease compared to monotherapies. endocrine-abstracts.org These benefits are attributed to increased hypophagia (reduced food intake), heightened systemic energy dissipation, and improved hepatic insulin action. endocrine-abstracts.org Peripheral CB1R blockade by this compound appears to amplify the anti-obesity and anti-diabetic effects of GLP-1R agonists. endocrine-abstracts.org This co-targeting approach is seen as a potential strategy to improve the efficacy of available pharmacological tools for obesity and diabetes, potentially bridging the gap between current drug treatments and the more significant weight loss achieved with bariatric surgery. endocrine-abstracts.org
Furthermore, research indicates that CB1R blockade can enhance incretin-mediated glucose-dependent insulin secretion by modulating adenylyl cyclase activity. researchgate.net Pre-treatment of human islets with this compound partially or totally prevented the negative effects of a CB1R agonist on GLP-1-mediated stimulation of adenylyl cyclase activity and insulin secretion. researchgate.net
Potential for Dual-Target Approaches (e.g., CB1R/AMPK, CB1R/iNOS)
The development of third-generation CB1R antagonists is moving towards peripherally restricted compounds with dual-target activity to improve therapeutic outcomes by simultaneously addressing multiple pathological pathways. nih.govmdpi.comresearchgate.net this compound's interaction with AMPK and the exploration of hybrid molecules targeting both CB1R and iNOS exemplify this approach.
As discussed in the context of pulmonary hypertension, the synergistic effects observed with this compound and metformin, an AMPK activator, highlight the potential of a CB1R/AMPK dual-target strategy. mdpi.comresearchgate.net Activation of AMPK has beneficial effects in various metabolic and fibrotic conditions, and its interplay with CB1R signaling is an area of interest. mdpi.comresearchgate.netfrontiersin.org
Another promising dual-target approach involves the simultaneous inhibition of CB1R and inducible nitric oxide synthase (iNOS). mdpi.comsemanticscholar.orgresearchgate.net Both CB1R and iNOS are implicated in the pathogenesis of various conditions, including chronic kidney disease (CKD) and fibrosis. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net MRI-1867, a peripherally restricted hybrid CB1R/iNOS antagonist, has demonstrated superior efficacy compared to this compound monotherapy in ameliorating obesity-induced CKD in mice. mdpi.comsemanticscholar.org This enhanced effect is attributed to the simultaneous inhibition of two key mediators involved in renal inflammation, fibrosis, and oxidative stress. mdpi.comsemanticscholar.org The incorporation of an iNOS inhibitory function into a peripherally restricted CB1R antagonist scaffold, similar to that used for this compound, suggests a pathway for developing more effective multi-target therapies. mdpi.com Dual inhibition of CB1R and iNOS is also being explored for its potential in managing the long-term effects of COVID-19, particularly acute kidney injury. mdpi.com
These dual-target strategies, building upon the foundation of peripherally restricted CB1R antagonists like this compound, represent a significant direction in the development of more effective and safer therapeutic agents for complex diseases.
Research Methodologies and Analytical Approaches Employed in Jd 5037 Studies
In Vitro Experimental Designs
In vitro experimental designs for studying JD-5037 involve exposing cells or isolated proteins to the compound under controlled conditions to observe and quantify its effects.
Receptor Binding and Functional Assays (e.g., IC50, Ki determination)
Receptor binding and functional assays are fundamental to characterizing the interaction of this compound with the CB1 receptor. These assays provide quantitative measures of affinity and potency. This compound has been characterized as a potent CB1R antagonist or inverse agonist with high selectivity for the CB1 subtype over the CB2 receptor. wikipedia.orgmedkoo.commedchemexpress.comdcchemicals.com
Reported binding affinities (Ki) for this compound at the CB1 receptor vary across studies, with values such as 0.35 nM and 0.5 nM reported, indicating high affinity. wikipedia.orgresearchgate.netmedkoo.comresearchgate.net Functional potency is often measured using IC50 values in assays that assess the compound's ability to inhibit agonist-induced activity. An IC50 of 1.5 nM has been reported for this compound as a CB1R antagonist. researchgate.netmedkoo.commedchemexpress.commedchemexpress.com Some studies have also noted a higher affinity of this compound for a shorter isoform of the CB1R, hCB1B (Ki: 0.24 ± 0.12 nM), compared to the full-length hCB1R (Ki: 8.16 ± 1.51 nM). nih.gov
Interactive Table 1: Reported Binding Affinity (Ki) and Functional Potency (IC50) of this compound for CB1 Receptor
| Assay Type | Target Receptor | Value | Unit | Reference |
| Binding Affinity | CB1R | 0.35 | nM | wikipedia.orgmedkoo.com |
| Binding Affinity | CB1R | 0.5 | nM | researchgate.netresearchgate.net |
| Binding Affinity | hCB1B | 0.24 ± 0.12 | nM | nih.gov |
| Binding Affinity | hCB1R (full-length) | 8.16 ± 1.51 | nM | nih.gov |
| Functional Potency | CB1R | 1.5 | nM | researchgate.netmedkoo.commedchemexpress.commedchemexpress.com |
| Functional Potency | CB1R (GRABeCB2.0 sensor) | 29/148 | nM | researchgate.net |
Note: The GRABeCB2.0 sensor values represent IC50 in the presence/absence of BSA respectively. researchgate.net
These values demonstrate this compound's potent interaction with the CB1 receptor, which is central to its proposed mechanisms of action.
Cell Line and Primary Cell Culture Models (e.g., HepG2 cells, Primary Hepatocytes, Hepatic Stellate Cells, Human Podocytes)
Various cell culture models are employed to study the effects of this compound on specific cell types relevant to the diseases being investigated. These models allow for the examination of cellular responses in a controlled environment.
Studies on this compound have utilized:
HepG2 cells: A human liver cancer cell line often used to study hepatic metabolism and insulin (B600854) signaling. nih.gov
Primary mouse hepatocytes: Isolated liver cells that retain many of the functions of liver cells in vivo, used to investigate direct effects on liver metabolism and signaling pathways. nih.gov
Primary hepatic stellate cells (HSCs): Key cells involved in liver fibrosis, used to study the anti-fibrotic effects of this compound. medkoo.comnih.govresearchgate.netnih.gov Studies have used primary HSCs isolated from mouse models of liver fibrosis. nih.govresearchgate.netnih.gov
Human stellate cell line (LX2 cells): Another model for studying hepatic stellate cell activation and liver fibrosis. nih.gov LX2 cells have been used for overexpression studies, such as transfecting them with a plasmid encoding pcDNA3.0-CB1R-GFP for CB1 receptor overexpression. nih.gov
Human pancreas and peripheral blood mononuclear cells (PBMCs): Used in a novel ex vivo co-culture model to study insulitis, the inflammation of pancreatic islets. springermedizin.de Freshly isolated islets were 3D cultured and co-cultured with PBMCs from the same donor. springermedizin.de
Human aortic endothelial cells (HAoECs): Used to study the role of endothelial CB1 receptors in atherosclerosis. researchgate.net
MDCK cells: Used in permeability assays to infer peripheral restriction. researchgate.net
These diverse cell models allow researchers to investigate the effects of this compound on different tissues and cellular processes, including liver fibrosis, metabolic regulation, and inflammation.
Gene Expression Analysis (e.g., Real-time PCR)
Gene expression analysis, particularly using techniques like real-time PCR (qPCR), is used to quantify the changes in mRNA levels of specific genes in response to this compound treatment. This provides insight into how the compound affects cellular signaling pathways at the transcriptional level.
Real-time PCR has been widely used in this compound studies. For instance, it was used to confirm the higher expression of CB1R in fibrotic liver tissues compared to normal tissues. nih.gov In studies investigating liver fibrosis, qPCR has been used to measure the mRNA levels of key fibrosis-related factors such as Col1, Timp1, Tgfb, and aSMA, which were found to be significantly increased by JD5037 treatment in a specific mouse model. nih.gov Additionally, gene expression analysis has been used to assess markers of liver ductular reactions like CK19 and hepatic proinflammatory factors such as Lcn2, Tnfa, Ppara, and Mcp1. nih.gov
Primers used for real-time RT-PCR analysis in mouse studies have been listed, targeting genes such as Lcn2, Ppara, Col1a1, Tnf, Ccl2, Timp1, Acta2, Tgfb1, Abcb11, Slc10a1, Slc51a, Cyp7a1, and Cyp8b1, with 18S often used as an internal control. nih.govresearchgate.net Gene expression analysis by qPCR with SYBR Green or TaqMan Gene Expression Master Mix has also been used to study the expression of CNR1 (encoding CB1R) and its isoforms. springermedizin.de
Interactive Table 2: Examples of Genes Analyzed by Real-time PCR in this compound Studies (Mouse)
| Gene | Gene ID | Product Size (bp) | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Lcn2 | 16819 | 101 | TGCCACTCCATCTTTCCTGTT | GGGAGTGCTGGCCAAATAAG |
| Ppara | 19013 | 153 | AGAGCCCCATCTGTCCTCTC | ACTGGTAGTCTGCAAAACCAAA |
| Col1a1 | 12842 | 148 | TCCTCCAGGGATCCAACGA | GGCAGGCGGGAGGTCTT |
| Tnf | 21926 | 103 | AGGGTCTGGGCCATAGAACT | CCACCACGCTCTTCTGTCTAC |
| Ccl2 | 202969 | 150 | GGCCTGCTGTTCACAGTTGC | CCTGCTGCTGGTGATCCTCT |
| Timp1 | 21857 | 163 | GCATCTCTGGCATCTGGCATC | GGTATAAGGTGGTCTCGTTGA |
| Acta2 | 11475 | 288 | CTGACAGAGGCACCACTGAA | GAAGGAATAGCCACGCTCAG |
| Tgfb1 | 21803 | 183 | TTGCTTCAGCTCCACAGAGA | TGGTTGTAGAGGGCAAGGAC |
| Abcb11 | 27413 | 112 | GCTGCCAAGGATGCTAATGC | CTACCCTTTGCTTCTGCCCA |
| Slc10a1 | 20493 | 90 | TCATCTGCGGCTGCTCTCC | TGGTCATCACAATGCTGAGGTTC |
| Slc51a | 106407 | 67 | TGTTCCAGGTGCTTGTCATCC | CCACTGTTAGCCAAGATGGAGAA |
| Cyp7a1 | 13122 | 269 | TGGAATAAGGAGAAGGAAAGTA | TGTGTCCAAATGCCTTCGCAGA |
| Cyp8b1 | 19013 | - | CCTCTGGACAAGGGTTTTGTG | GCACCGTGAAGACATCCCC |
Note: This table presents a selection of genes and primer information reported in the context of this compound studies using real-time PCR. nih.govresearchgate.net
Protein Expression and Phosphorylation Analysis (e.g., Western Blot)
Western blotting is a common technique used to detect and quantify specific proteins in cell or tissue lysates. This method allows researchers to determine how this compound affects the levels of target proteins and their phosphorylation status, which is often indicative of protein activation or signaling pathway activity.
Western blotting has been extensively used in this compound research. Studies investigating liver fibrosis have used immunoblotting to show that this compound inhibited the elevation of proteins such as CB1 receptors, β-arrestin1, p-Akt, α-SMA, and PCNA, while enhancing cleaved caspase-3 levels in primary HSCs. nih.gov Western blotting also confirmed the increase in α-SMA and CB1 receptors in fibrotic liver samples from mice and showed that JD5037 blocked the increase of collagen-IV, collagen-I, and α-SMA protein. nih.gov
In the context of metabolic studies, Western blotting has been used to analyze the effects of this compound on proteins involved in insulin signaling and mitochondrial function, such as Sirt1, Rictor, Akt, pAkt, and components of mTORC1 signaling like p70S6K. nih.gov Western blot analysis has also been applied to assess proteins related to oxidative stress, such as 4-HNE adducts. nih.gov Protein expression levels are often standardized to a loading control like β-actin. frontiersin.org Densitometry using software like ImageJ is commonly used to quantify the protein bands from Western blots. nih.govfrontiersin.org
Cellular Metabolism and Energy Flux Assays
Assays measuring cellular metabolism and energy flux are used to understand how this compound affects cellular processes related to energy production and utilization. These can include measurements of fatty acid oxidation, glucose metabolism, and ATP levels.
Cellular energy flux analysis has been employed to assess the metabolic effects of this compound. Incubation of HepG2 cells with this compound has been shown to significantly increase the rate of fatty acid oxidation, as measured by this analysis. nih.gov Studies have also investigated the impact of this compound on mitochondrial function, including measurements of mitochondrial ROS production and mitochondrial complex I activity. nih.gov Furthermore, the effect of this compound on ATP levels in cells has been assessed. nih.gov Transcriptomic profiling, supported by metabolic flux assays, has revealed that CB1 signaling affects processes like mitochondrial respiration. researchgate.net
Beta-Arrestin Recruitment Assays
Beta-arrestin recruitment assays are utilized to study the interaction between activated G protein-coupled receptors (GPCRs), such as the CB1 receptor, and beta-arrestins. These assays can provide insights into the signaling bias of a compound, determining whether it preferentially activates G protein-dependent pathways or recruits beta-arrestins. Beta-arrestin recruitment can occur in a G-protein-independent manner and is associated with the termination or activation of signaling pathways. nih.govresearchgate.net
Beta-arrestin recruitment assays have been used to study the pharmacological properties of compounds acting on the CB1 receptor, including this compound. nih.govresearchgate.net These assays can be used for the identification and characterization of agonists, antagonists, and inverse agonists. nih.govresearchgate.net Studies have shown that CB1 receptors recruit β-arrestin1 upon activation by agonists, and this compound has been shown to attenuate the up-regulation of β-arrestin1 in the context of liver fibrosis. nih.govnih.gov Beta-arrestin recruitment assays, such as the PathHunter assay, are standard tools for evaluating the recruitment of specific beta-arrestin isoforms to a receptor. frontiersin.org Novel assays like "ClickArr" have been developed to simultaneously report the recruitment of both beta-arrestin 1 and beta-arrestin 2. frontiersin.org While the search results confirm the relevance and use of beta-arrestin recruitment assays in the context of CB1R and compounds like this compound, specific detailed data tables directly showing this compound's effects in quantitative beta-arrestin recruitment assays (like EC50 or efficacy values for recruitment) were not prominently featured in the provided snippets, beyond the qualitative observation of its effect on β-arrestin1 levels in a disease model. nih.govnih.gov
Compound Names and PubChem CIDs:
In Vivo Animal Models
In vivo studies are crucial for evaluating the effects of this compound within a living biological system. These studies have largely been conducted in rodent and non-rodent models.
Rodent Models (e.g., Diet-Induced Obesity, Genetic Knockout Models, Chemically-Induced Disease Models)
Rodent models, particularly mice and rats, are extensively used in this compound research due to their genetic tractability, relatively low cost, and physiological similarities to humans in certain disease states mdpi.com.
Diet-Induced Obesity (DIO) Models: DIO models in mice are frequently employed to study the effects of this compound on obesity and associated metabolic complications wikipedia.orgmedchemexpress.comdiabetesjournals.orgmdpi.comnih.govfrontiersin.org. These models involve feeding rodents a high-fat diet (HFD) for an extended period, leading to increased body weight, adiposity, and metabolic dysregulation resembling human obesity and metabolic syndrome mdpi.com. Studies in obese mice treated with this compound have shown effects on food intake, body weight, glucose, and insulin responses wikipedia.org. For instance, chronic treatment with JD5037 in DIO mice induced reductions in body weight and attenuated HFD-induced hyperglycemia medchemexpress.comabmole.com.
Genetic Knockout Models: Genetic models, such as cannabinoid receptor 1 knockout (CB1-KO) mice or adiponectin knockout (Adipo-/-) mice, are used to investigate the specific roles of genes and pathways in the context of this compound's effects diabetesjournals.orgnih.govresearchgate.netresearchgate.net. Studies using CB1-KO mice help confirm that the observed effects are indeed mediated through the CB1 receptor diabetesjournals.orgresearchgate.net. Adipo-/- mice have been used to explore the role of adiponectin in the metabolic effects of CB1 receptor blockade nih.govresearchgate.net. Another genetic model used is the Mdr2-/- mouse, which is characterized by impaired biliary phospholipid secretion and spontaneous liver fibrosis, allowing researchers to study this compound's effects on liver injury in a different context nih.govmdpi.comresearchgate.netnih.gov.
Chemically-Induced Disease Models: Chemically-induced models are utilized to simulate specific disease conditions. Examples include cyclophosphamide (B585) (CYP)-induced cystitis in mice to study lower urinary tract symptoms and cyclophosphamide-induced pulmonary hypertension in rats frontiersin.orgresearchgate.netnih.gov. Carbon tetrachloride (CCl4)-induced liver fibrosis in mice is another chemically-induced model used to evaluate the effects of this compound on liver injury and fibrosis nih.govmdpi.comresearchgate.netnih.gov. Streptozotocin (B1681764) (STZ)-induced diabetes in mice is used to model diabetic nephropathy researchgate.netmdpi.com.
Non-Rodent Models (e.g., Canines in Toxicology Studies)
Non-rodent models, such as Beagle dogs, are included in preclinical research, particularly for toxicology studies, to provide data relevant to potential human responses nih.govnih.govresearchgate.net. A preclinical toxicity study of JD5037 was conducted in Beagle dogs to evaluate toxicity following repeat dose administration nih.govnih.gov. These studies contribute to understanding the compound's profile in a species metabolically distinct from rodents nih.gov.
Biochemical and Physiological Measurements
To assess the impact of this compound in these in vivo models, a variety of biochemical and physiological parameters are measured.
Enzyme Activity Assays
Enzyme activity assays are performed to evaluate the function of specific enzymes involved in metabolic pathways or disease processes influenced by this compound. For example, plasma alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) levels, which are serological markers of liver injury, are measured using standard procedures nih.govmdpi.comresearchgate.netnih.gov. Xanthine oxidoreductase (XOR) activity in kidney tissue has also been assessed in studies investigating diabetic nephropathy pnas.org. Mitochondrial complex I activity has been measured in liver mitochondria to assess metabolic function nih.gov.
Circulating Biomarker Analysis
Analysis of circulating biomarkers provides insights into the systemic effects of this compound. Blood samples are collected to determine endocrine and biochemical parameters medchemexpress.com. Plasma levels of leptin, free fatty acids, cholesterol, and triglycerides have been measured in studies involving obese mice nih.govresearchgate.net. Serum bile acid levels have been analyzed in models of liver injury nih.govmdpi.comresearchgate.netnih.gov. Plasma insulin and glucose levels are commonly assessed in metabolic studies wikipedia.orgdiabetesjournals.orgnih.govresearchgate.net. Circulating endocannabinoid levels, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), can also be quantified using techniques like liquid chromatography/tandem mass spectrometry (LC-MS/MS) researchgate.net.
Histopathological and Morphometric Assessments of Tissues
Histopathological and morphometric assessments involve the microscopic examination of tissues to evaluate structural changes, injury, or disease progression. Tissues such as the liver, brain, hypothalamus, and fat pads are collected and processed for analysis medchemexpress.com. Hematoxylin and eosin (B541160) (H&E) staining is a common technique used to visualize tissue morphology and identify features like hepatocellular damage, inflammatory cell infiltration, and fibrosis nih.govmdpi.comresearchgate.netnih.gov. Sirius red staining is used specifically to assess collagen deposition and liver fibrosis nih.gov. Morphometric analysis can involve quantifying features such as the percentage of vascular wall thickness in pulmonary arteries or assessing the cross-sectional area of cardiomyocytes researchgate.netresearchgate.net. Histopathological assessments are often scored on a scale to quantify the severity of pathological changes frontiersin.orgnih.gov.
Table: Examples of Biochemical and Physiological Measurements in this compound Studies
| Measurement Type | Specific Measurement | Tissue/Fluid Analyzed | Relevant Findings (Examples) |
| Enzyme Activity Assays | Plasma ALT and ALP levels | Plasma | Increased levels observed in Mdr2-/- mice treated with JD5037 nih.govmdpi.comresearchgate.netnih.gov. |
| Kidney XOR activity | Kidney | Assessed in diabetic nephropathy models pnas.org. | |
| Mitochondrial Complex I activity | Liver Mitochondria | Measured in studies on metabolic signaling nih.gov. | |
| Circulating Biomarker Analysis | Plasma Leptin, Free Fatty Acids, Cholesterol, Triglycerides | Plasma | Changes observed in obese mice treated with CB1 antagonists nih.govresearchgate.net. |
| Serum Bile Acid levels | Serum | Heightened levels observed in Mdr2-/- mice treated with JD5037 nih.govmdpi.comresearchgate.netnih.gov. | |
| Plasma Insulin and Glucose levels | Plasma | Effects on hyperglycemia observed in DIO mice medchemexpress.comabmole.com. | |
| Circulating Endocannabinoids (AEA, 2-AG) | Serum, Kidney | Levels quantified by LC-MS/MS researchgate.net. | |
| Histopathological/Morphometric Assessments | H&E Staining | Liver, Heart | Evaluation of hepatocellular damage, inflammation, fibrosis, and cardiomyocyte hypertrophy nih.govmdpi.comresearchgate.netnih.govresearchgate.net. |
| Sirius Red Staining | Liver | Assessment of liver fibrosis nih.gov. | |
| Vascular Wall Thickness | Pulmonary Arteries | Morphometric analysis in pulmonary hypertension models researchgate.net. |
Table: Summary of In Vivo Animal Models Used in this compound Research
| Model Type | Specific Model Examples | Research Focus Areas |
| Rodent: Diet-Induced | High-Fat Diet (HFD)-fed mice/rats | Obesity, metabolic syndrome, hepatic steatosis, insulin resistance wikipedia.orgmedchemexpress.comdiabetesjournals.orgmdpi.comnih.govfrontiersin.org. |
| Rodent: Genetic Knockout | CB1-KO mice, Adipo-/- mice, Mdr2-/- mice | Role of specific genes (CB1, adiponectin, Mdr2) in metabolic effects and liver injury nih.govdiabetesjournals.orgnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov. |
| Rodent: Chemically-Induced | CYP-induced cystitis (mice), MCT-induced PH (rats), CCl4-induced liver fibrosis (mice), STZ-induced diabetes (mice) | Lower urinary tract symptoms, pulmonary hypertension, liver fibrosis, diabetic nephropathy nih.govfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netmdpi.com. |
| Non-Rodent | Beagle dogs | Preclinical toxicology studies nih.govnih.govresearchgate.net. |
These methodologies provide a comprehensive approach to understanding the biological activities of this compound in various physiological and pathological contexts.
Computational and Structural Biology Approaches
Computational and structural biology techniques have played a significant role in the identification and development of CB1 receptor ligands, including insights relevant to compounds like this compound. The availability of CB1 receptor crystal structures has been crucial for structure-based drug design and screening efforts. acs.org
Virtual Screening and Molecular Dynamics Simulations
Virtual screening has been employed in the search for CB1 ligands. This process typically involves screening large databases of compounds against the CB1 receptor structure using computational methods. acs.orgresearchgate.netacs.org Studies have utilized both structure-based and ligand-based virtual screening methods. acs.orgresearchgate.net
Molecular dynamics simulations are often used in conjunction with virtual screening to refine the results and gain a deeper understanding of the interactions between potential ligands and the CB1 receptor. acs.orgresearchgate.net These simulations can help verify docking results and provide insights into the dynamic behavior of the receptor-ligand complex. acs.org For example, one study involving virtual screening for CB1 ligands utilized docking followed by molecular dynamics simulations to verify the results. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Development
Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding the relationship between the chemical structure of a compound and its biological activity. acs.orgresearchgate.netuok.ac.in QSAR models can be used to predict the activity of new compounds and guide the design of analogs with improved properties, such as enhanced binding affinity or reduced CNS penetration. acs.orgresearchgate.net
In the context of CB1 receptor ligands, QSAR studies have been part of in silico procedures aimed at identifying and developing active compounds. acs.orgresearchgate.net These studies can help in the rational design of analogs by correlating structural features with observed activity, facilitating the optimization of lead compounds like this compound. acs.orgresearchgate.net The synthesis of this compound and related analogs, along with structure-activity relationships, has been reported. wikipedia.org Modifications to the structure of parent compounds, such as ibipinabant (B1663844) (SLV319), have led to the development of peripherally restricted analogs like this compound with potent CB1R antagonism. researchgate.net
Isotopic Labeling for Pharmacokinetic Studies
Isotopic labeling is a crucial technique in pharmacokinetic studies, particularly for tracing the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govnih.govtechnologypublisher.comresearchgate.net By incorporating stable isotopes (such as deuterium, ²H) or radioactive isotopes (such as carbon-14, ¹⁴C) into the molecule, researchers can accurately quantify the compound and its metabolites in biological samples. nih.govresearchgate.net
Synthesis and Application of Deuterated this compound in ADME Studies
For this compound, the synthesis of isotopically labeled versions, specifically octa-deuterated [²H₈]-JD5037, has been reported. nih.govnih.govtechnologypublisher.com This deuterated analog is synthesized from commercially available L-valine-d₈. nih.gov
The primary application of deuterated this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantitation of the unlabeled this compound in biological matrices during ADME studies. nih.gov Stable isotope-labeled standards are essential for providing precise quantitation of new drug molecules and for human bioanalytical validation. nih.gov The use of [²H₈]-JD5037 allows for reliable measurement of this compound concentrations in various samples, which is critical for understanding its pharmacokinetic profile, including its absorption, distribution to peripheral tissues versus the brain, metabolism, and excretion. wikipedia.orgnih.govresearchgate.net Studies have shown that JD5037 exhibits low brain penetration, which is a key characteristic of its peripherally restricted nature. wikipedia.orgnih.govresearchgate.netmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 66553204 |
| Rimonabant (B1662492) | 104810 |
| Ibipinabant | 16000068 |
| L-Valine-d₈ | 16219373 |
| Deuterated this compound | - |
Data Tables
While detailed quantitative data from specific computational or QSAR studies on this compound itself were not extensively provided in the search snippets beyond binding affinities, the general methodologies and their applications in the field of CB1 ligand research are described. The synthesis of deuterated this compound provides a key tool for quantitative pharmacokinetic analysis.
Here is a table summarizing the reported binding affinity of this compound:
| Compound | Target | Ki (nM) | Selectivity (CB1 vs CB2) | Source |
| This compound | CB1R | 0.35 | >700-fold | wikipedia.orgmdpi.com |
This table indicates the high potency and selectivity of this compound for the CB1 receptor. wikipedia.orgmdpi.com
Another relevant data point is the reported IC50 of this compound for CB1R antagonism.
| Compound | Target | IC50 (nM) | Source |
| This compound | CB1R | 1.5 or 18 | researchgate.netmdpi.commedchemexpress.com |
Note that different sources report slightly different IC50 values. researchgate.netmdpi.commedchemexpress.com
Translational Aspects and Future Directions for Jd 5037 Research
Current Status in Clinical Development (e.g., Phase 1 for NASH)
JD-5037 has advanced into clinical development. The US-FDA has permitted Phase 1 clinical trials for this compound for the treatment of nonalcoholic steatohepatitis (NASH). nih.gov this compound has been licensed by Corbus Pharmaceuticals and is being developed under the name CRB-4001 for this indication. nih.gov Preclinical toxicity studies in rats and dogs were conducted to support the Investigational New Drug (IND) application. nih.govnih.gov These studies evaluated the compound at various dose levels over periods of up to 34 days in rats and 28 days in dogs. nih.govnih.gov
Strategies for Optimizing Peripherally Restricted CB1R Antagonism
Optimizing peripherally restricted CB1R antagonism with compounds like this compound involves designing molecules that exhibit high affinity and selectivity for CB1R while minimizing blood-brain barrier penetration. medkoo.comwikipedia.orgnih.govresearchgate.netmdpi.com this compound itself was developed from the first-generation CB1R antagonist ibipinabant (B1663844) by incorporating polar pendants to limit brain exposure. researchgate.net This approach aims to retain the metabolic benefits of CB1R blockade observed with earlier compounds but without the neuropsychiatric liabilities. wikipedia.orgnih.govnih.govresearchgate.net Preclinical studies with this compound have demonstrated minimal to no brain penetration in mice, supporting its peripherally restricted nature. nih.gov Strategies continue to focus on structural modifications that enhance peripheral activity and reduce CNS access.
Development of Hybrid or Multi-Target Compounds Inspired by this compound Research
The research on peripherally restricted CB1R antagonists, including this compound, has inspired the development of hybrid or multi-target compounds. nih.govfrontiersin.org These third-generation compounds aim to combine peripheral CB1R antagonism with activity against other therapeutic targets to address complex, multifactorial disorders. nih.govfrontiersin.org For example, novel hybrid inhibitors combining peripheral CB1R and inducible NO synthase (iNOS) inhibition have been investigated in animal models of liver and pulmonary fibrosis, showing antifibrotic efficacy that exceeded that of compounds targeting only one of these pathways. nih.govresearchgate.net This polypharmacology approach, where a single entity interacts with multiple targets, represents a future direction in leveraging the understanding gained from this compound and similar compounds. nih.gov
Addressing Etiology-Specific Responses to CB1R Modulation
Research indicates that the endocannabinoid system and CB1R activity play a role in various physiological and pathological processes, including those related to specific etiologies of metabolic disorders and fibrotic conditions. nih.govmdpi.comnih.gov Studies with this compound have explored its effects in different animal models representing specific disease states. For instance, this compound has been shown to be effective in reducing body weight, hyperglycemia, and hepatic injury in obese Magel2-null mice, a model relevant to Prader-Willi syndrome. medchemexpress.com It has also demonstrated beneficial effects in models of diet-induced obesity, diabetic nephropathy, and liver fibrosis. nih.govmedkoo.comnih.govnih.govmdpi.comfrontiersin.orgbiospace.comelifesciences.org The efficacy of this compound in these distinct models highlights the potential for CB1R modulation to address etiology-specific aspects of disease, although further research is needed to fully understand and optimize these responses.
Potential New Therapeutic Indications Beyond Current Scope (e.g., long COVID)
While primarily investigated for metabolic disorders like NASH, obesity, and diabetes, the therapeutic potential of peripherally restricted CB1R antagonists like this compound may extend to other conditions. The involvement of the endocannabinoid system and CB1R in inflammation and fibrosis suggests potential applications in disorders characterized by these processes. nih.govmdpi.comfrontiersin.org For example, the concept of dual inhibition of CB1R and iNOS, inspired by research into peripherally restricted antagonists, is being explored as a potential strategy for managing complications related to acute and long COVID-19, which involve inflammation and fibroproliferative changes. nih.gov Preclinical studies with JD5037 have also shown beneficial effects in a rat model of pulmonary hypertension, a condition involving vascular remodeling and fibrosis. frontiersin.orgnih.gov These findings suggest that further investigation into indications beyond metabolic diseases, potentially including fibrotic and inflammatory conditions like those observed in long COVID, could be warranted for peripherally restricted CB1R antagonists or related multi-target compounds.
Q & A
Q. What is the mechanistic basis for JD-5037's selective CB1 receptor antagonism in metabolic tissues?
this compound exhibits peripheral restriction due to low blood-brain barrier permeability, preferentially targeting CB1 receptors in metabolic organs (e.g., liver, pancreas, adipose tissue). Its higher affinity for the CB1b isoform, predominantly expressed in β-cells, enables tissue-specific modulation . Methodological note: Use radioligand binding assays (e.g., competition with [³H]CP55940) to quantify receptor affinity and autoradiography to confirm peripheral localization.
Q. How does this compound modulate lipid metabolism in diet-induced obesity models?
Chronic this compound treatment (3 mg/kg/day, IP) reduces hepatic de novo ceramide synthesis by inhibiting serine-palmitoyl transferase (SPT) activity (↓SPTLC3 expression) and ceramide synthase isoforms (CerS1/CerS6). This decreases C16:0/C18:0 ceramide species, reversing hepatic insulin resistance via IRS1/Akt pathway restoration . Experimental validation: Combine lipidomics (LC-MS) with euglycemic-hyperinsulinemic clamp to correlate ceramide profiles with insulin sensitivity.
Q. What experimental designs are optimal for assessing this compound's anti-inflammatory effects in pancreatic islets?
- In vitro: Co-culture human islets with autologous PBMCs under cytokine stress (IFN-γ + IL-1β + TNF-α) and quantify immune cell infiltration via Matrigel-based 3D assays .
- In vivo: Use NOD/ShiLtJ mice with early-stage insulitis, administering this compound (10–100 nM) to assess T-cell infiltration (flow cytometry for CD3+/IFN-γ+ cells) .
Advanced Research Questions
Q. How to resolve contradictory data on this compound's impact on β-cell apoptosis vs. function?
While this compound reduces cytokine-induced β-cell apoptosis (↓caspase-3 by 50%, p<0.01) without altering PDX1/SLC2A2 expression , it enhances glucose-stimulated insulin secretion (GSIS) by 1.6-fold via CB1R-dependent preservation of first-phase insulin release . Method: Perform dynamic perifusion assays with sequential glucose challenges (2.8 mM → 16.7 mM) to dissect acute vs. chronic effects.
Q. What explains the sex-independent metabolic efficacy of this compound observed in murine models?
Both male and female mice show comparable reductions in total cholesterol (−28%), triglycerides (−34%), and ICAM1 expression (−22%) post-treatment . This contrasts with sex-dimorphic CB1R signaling reported in CNS studies. Hypothesis: Peripheral CB1b isoforms may lack sex hormone-responsive elements. Validate via gonadectomy models + RNA-seq of hepatic CB1R splice variants.
Q. How to optimize this compound dosing to balance efficacy and off-target effects in long-term studies?
- Threshold dose: 10 nM achieves maximal inhibition of immune cell infiltration (46% reduction) without affecting PBMC proliferation .
- Toxicity check: Monitor hepatic Sirt1/AMPK signaling; doses >100 nM may paradoxically attenuate insulin sensitization in Sirt1-LKO models .
Data Interpretation & Challenges
Q. How to address discrepancies in this compound's effects on ER stress across studies?
this compound reduces cytokine-induced unfolded protein response (UPR) markers (e.g., BiP/CHOP) in human islets but shows no effect on TNFA/ICAM1 pathways . Recommendation: Use CRISPR-edited islets (CNR1-KD) to isolate CB1R-specific UPR modulation from cytokine receptor crosstalk.
Q. Why does this compound fail to protect against streptozotocin-induced β-cell loss in certain models?
Streptozotocin toxicity primarily targets GLUT2-dependent β-cells, while this compound's efficacy requires intact CB1R-IL-1β/CXCL10 signaling . Solution: Pre-treat mice with this compound for 7 days pre-streptozotocin to upregulate endogenous antioxidant defenses (e.g., SOD2).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
